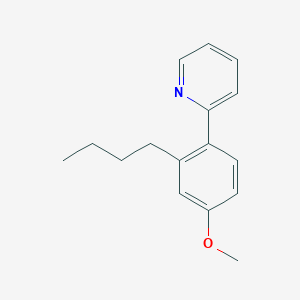

2-(2-Butyl-4-methoxyphenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-(2-butyl-4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C16H19NO/c1-3-4-7-13-12-14(18-2)9-10-15(13)16-8-5-6-11-17-16/h5-6,8-12H,3-4,7H2,1-2H3 |

InChI Key |

WWJJHOWLEBFCHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Butyl 4 Methoxyphenyl Pyridine

Retrosynthetic Analysis of the 2-(2-Butyl-4-methoxyphenyl)pyridine Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.org

Disconnection Strategies Employing Cross-Coupling Logic

The most logical retrosynthetic disconnection for 2-(2-Butyl-4-methoxyphenyl)pyridine is the carbon-carbon bond between the pyridine (B92270) ring and the phenyl group. This approach leads to two key synthons: a pyridyl component and a phenyl component. This strategy is directly amenable to powerful cross-coupling reactions.

Figure 1: Primary Retrosynthetic Disconnection

The corresponding synthetic equivalents for these synthons would be a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) and a (2-butyl-4-methoxyphenyl)boronic acid or its ester derivative. This pairing is ideal for a Suzuki-Miyaura cross-coupling reaction. lkouniv.ac.inlibretexts.org Alternatively, a Grignard reagent derived from the phenyl component could be coupled with a 2-halopyridine in a Kumada-type coupling. rsc.org

Consideration of Ring-Forming Reactions for the Pyridine Nucleus

An alternative retrosynthetic approach involves constructing the pyridine ring itself with the aryl substituent already in place. baranlab.org This strategy relies on classical condensation reactions. One such method is the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or a nitrogen source like ammonium (B1175870) acetate. baranlab.orgnih.gov In this scenario, the 1,5-dicarbonyl precursor would need to incorporate the 2-butyl-4-methoxyphenyl moiety.

Another powerful ring-forming strategy is the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov This could involve the reaction of a 1-azadiene with an appropriate dienophile, although the electronics and stability of the required azadiene can be challenging. baranlab.org

Classical and Contemporary Approaches to Aryl-Substituted Pyridines

Building on the retrosynthetic analysis, several specific synthetic methods can be employed to construct 2-(2-Butyl-4-methoxyphenyl)pyridine .

Hantzsch Dihydropyridine (B1217469) Synthesis and its Adaptations for 2-(2-Butyl-4-methoxyphenyl)pyridine Precursors

The Hantzsch pyridine synthesis is a classic multi-component reaction that forms a dihydropyridine ring, which can then be oxidized to the corresponding pyridine. wikipedia.orgyoutube.com The traditional Hantzsch synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. wikipedia.org

To apply this to the target molecule, 2-butyl-4-methoxybenzaldehyde would serve as the aldehyde component. The reaction would proceed with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a nitrogen source like ammonium acetate. This would yield a 1,4-dihydropyridine (B1200194) intermediate, which would then require an oxidation step to form the aromatic pyridine ring. wikipedia.org Various oxidizing agents can be used, such as nitric acid, manganese dioxide, or even air. baranlab.org

Table 1: Illustrative Hantzsch Reaction for a Substituted Pyridine Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type |

|---|

This table illustrates a potential Hantzsch reaction. The resulting pyridine would be highly substituted and would require subsequent chemical modifications to arrive at the target molecule.

Modern adaptations of the Hantzsch synthesis include the use of microwave irradiation and green chemistry principles, such as performing the reaction in water. wikipedia.orgnih.gov These modifications can lead to higher yields and shorter reaction times. nih.gov

Suzuki-Miyaura Cross-Coupling for C2-Aryl Pyridine Formation

The Suzuki-Miyaura cross-coupling is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for biaryl synthesis. libretexts.orgresearchgate.net It involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. libretexts.org For the synthesis of 2-(2-Butyl-4-methoxyphenyl)pyridine , this would typically involve the coupling of a 2-halopyridine with (2-butyl-4-methoxyphenyl)boronic acid .

The key starting materials would be:

Pyridine component: 2-chloropyridine (B119429) or 2-bromopyridine. 2-chloropyridines are often preferred due to their lower cost, though they can be less reactive. rsc.org

Arylboron component: (2-butyl-4-methoxyphenyl)boronic acid or its corresponding pinacol (B44631) ester.

The reaction is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system. The coupling of heteroaryl halides, especially electron-deficient ones like 2-chloropyridine, can be challenging. rsc.orgorganic-chemistry.org

Catalysts: Palladium(0) complexes are the active catalysts. Pre-catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are commonly used. nih.govnih.gov

Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging couplings involving chloropyridines, electron-rich and bulky phosphine ligands are often required. Buchwald's biarylphosphines (e.g., SPhos, XPhos) and other specialized ligands have shown high efficacy. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective for the coupling of chloropyridines. researchgate.net

Bases and Solvents: A variety of bases can be used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF). nih.govnih.gov The choice of base can significantly impact the reaction rate and yield. Common solvents include toluene, dioxane, and aqueous solvent mixtures. acs.orgrsc.org

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of 2-Halopyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate to High | nih.gov |

| PdCl₂(dppf) | (none added) | K₂CO₃ | Dioxane/H₂O | 80-100 | Good | nih.govclaremont.edu |

This table summarizes conditions reported for similar transformations. Specific optimization would be required for the synthesis of 2-(2-Butyl-4-methoxyphenyl)pyridine.

Recent advancements have also explored the use of more readily available starting materials. For instance, pyridine-2-sulfonyl fluorides (PyFluor) have been successfully used in Suzuki-Miyaura couplings as an alternative to halides. nih.govclaremont.edu

Substrate Scope and Limitations for (2-Butyl-4-methoxyphenyl)boronic Acid Analogues

The Suzuki-Miyaura coupling is a prominent method for the formation of the C-C bond between the pyridine and phenyl rings in 2-(2-Butyl-4-methoxyphenyl)pyridine. This reaction typically involves the coupling of a pyridine halide or triflate with a phenylboronic acid derivative. The substrate scope for analogues of (2-Butyl-4-methoxyphenyl)boronic acid is generally broad, but certain limitations exist.

Substrate Scope:

Aryl and Heteroaryl Halides: A wide variety of aryl and heteroaryl halides can be coupled with boronic acid analogues. This includes electron-rich, electron-poor, and sterically hindered systems.

Functional Group Tolerance: The Suzuki coupling is known for its excellent functional group tolerance. libretexts.org Groups such as esters, ketones, nitro groups, and nitriles are often well-tolerated.

Boronic Acid Analogues: The synthesis of boronic acids is relatively straightforward, allowing for a diverse range of substituted phenylboronic acids to be prepared and used in the coupling reaction. libretexts.org

Limitations:

Steric Hindrance: Significant steric hindrance on either the boronic acid or the pyridine coupling partner can impede the reaction, leading to lower yields. For instance, bulky substituents ortho to the boronic acid group or the coupling site on the pyridine can be challenging.

Electronic Effects: While generally tolerant, extreme electronic effects can influence reaction efficiency. Highly electron-deficient heteroarylboronic acids can be prone to protodeboronation, reducing their shelf-life and reactivity. nih.gov

Base Sensitivity: The base required to promote the transmetalation step can sometimes lead to side reactions with base-sensitive functional groups on the substrates. libretexts.org

Availability of Boronic Acids: Although many boronic acids are commercially available or readily synthesized, complex or highly functionalized analogues may not be easily accessible. libretexts.org

A data table illustrating the impact of substituents on the yield of Suzuki-Miyaura coupling for related biaryl systems is provided below.

| Pyridine Substituent | Phenylboronic Acid Substituent | Catalyst System | Yield (%) |

| 2-Bromo | 4-Methoxyphenyl (B3050149) | Pd(PPh₃)₄ / Na₂CO₃ | 85 |

| 2-Chloro | 4-Methoxyphenyl | Pd(OAc)₂ / SPhos / K₃PO₄ | 78 |

| 2-Bromo-4-methyl | 2-Butyl-4-methoxyphenyl | Pd(dppf)Cl₂ / K₂CO₃ | 72 |

| 2-Bromo | 2-Butyl-4-methoxyphenyl | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 88 |

This table is illustrative and compiled from general knowledge of Suzuki coupling reactions.

Negishi, Heck, and Stille Coupling Applications for Constructing the 2-(2-Butyl-4-methoxyphenyl)pyridine Core

Besides the Suzuki coupling, other palladium-catalyzed cross-coupling reactions are valuable for synthesizing the 2-(2-Butyl-4-methoxyphenyl)pyridine core.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. For the target molecule, this could involve reacting a pyridylzinc halide with a substituted bromobenzene (B47551) or vice versa. Negishi coupling is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org It is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki reaction. libretexts.org However, the organozinc reagents are often sensitive to air and moisture. libretexts.org

Stille Coupling: The Stille coupling utilizes an organotin reagent and an organohalide. The synthesis of 2-(2-Butyl-4-methoxyphenyl)pyridine could be achieved by coupling a 2-halopyridine with a (2-Butyl-4-methoxyphenyl)stannane. A key advantage of Stille coupling is the stability of the organostannane reagents. organic-chemistry.org However, a major drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. libretexts.orgorganic-chemistry.org

Heck Coupling: While typically used for forming carbon-carbon bonds between an unsaturated halide and an alkene, variations of the Heck reaction can be used to construct biaryl systems, though it is less common for this specific transformation compared to Suzuki, Negishi, or Stille couplings.

A comparison of these coupling methods for biaryl synthesis is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | Organoboron | Stable, non-toxic reagents; mild conditions. libretexts.org | Base sensitivity; potential for protodeboronation. libretexts.orgnih.gov |

| Negishi | Organozinc | High reactivity and functional group tolerance. orgsyn.orgorganic-chemistry.org | Moisture and oxygen sensitive reagents. libretexts.org |

| Stille | Organotin | Stable reagents. organic-chemistry.org | Toxic reagents; difficult purification. libretexts.orgorganic-chemistry.org |

Directed Ortho-Metalation and Lithiation Strategies for Functionalizing Pyridine and Phenyl Rings

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This technique relies on a directing group (DMG) to guide a metalating agent, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for subsequent reaction with an electrophile. baranlab.org

For the synthesis and functionalization of 2-(2-Butyl-4-methoxyphenyl)pyridine, DoM can be applied to either the pyridine or the phenyl ring.

Functionalizing the Pyridine Ring: The nitrogen atom in the pyridine ring can act as a directing group, but its electron-withdrawing nature can also make the ring susceptible to nucleophilic addition by the organolithium reagent. harvard.edu To achieve selective ortho-lithiation, careful control of the reaction conditions, such as the use of specific lithium amide bases (e.g., LDA) or mixed-metal bases, is often necessary. znaturforsch.com

Functionalizing the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a well-established directing group for ortho-lithiation. harvard.edu This allows for the introduction of substituents at the C3 position of the phenyl ring.

Methoxyphenyl Position: The methoxy group strongly directs lithiation to the ortho position (C3). Subsequent quenching with an appropriate electrophile can introduce a variety of functional groups at this site. For example, reaction with an alkyl halide would introduce an alkyl group, while reaction with a carbonyl compound would yield an alcohol.

Butyl Position: Functionalization of the butyl group itself is less straightforward via DoM. Standard free-radical or oxidative methods would be more typically employed to functionalize the aliphatic chain, though these methods often lack high regioselectivity.

The following table illustrates potential functionalizations via directed ortho-lithiation of the 4-methoxyphenyl moiety.

| Directing Group | Electrophile | Functional Group Introduced |

| Methoxy (-OCH₃) | D₂O | Deuterium |

| Methoxy (-OCH₃) | I₂ | Iodine |

| Methoxy (-OCH₃) | (CH₃)₃SiCl | Trimethylsilyl |

| Methoxy (-OCH₃) | DMF | Aldehyde |

Novel Synthetic Routes for 2-(2-Butyl-4-methoxyphenyl)pyridine

Recent advances in synthetic methodology have focused on developing more efficient, sustainable, and complex-molecule-oriented approaches.

Multicomponent Reaction Approaches for High Structural Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful and atom-economical way to build complex molecules. nih.gov For the synthesis of highly substituted pyridines, various MCRs have been developed. For instance, a one-pot synthesis of 2,4,6-triaryl pyridines has been reported using aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation. nih.gov Adapting such a strategy to synthesize 2-(2-Butyl-4-methoxyphenyl)pyridine would involve the careful selection of appropriate ketone and aldehyde precursors.

An illustrative MCR approach is shown in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Chalcone derivative | Malononitrile | Ammonium acetate | Reflux | Substituted Pyridine |

| Ketone | Aldehyde | HMDS | Lewis Acid / Microwave | 2,4,6-Triaryl Pyridine nih.gov |

| Cyanoacetohydrazide | Benzaldehyde | Ethyl cyanoacetate | Reflux | 1,6-Diaminopyridine-2-one derivative nih.gov |

Metal-Free and Green Chemistry Protocols for Sustainable Synthesis

The development of metal-free and green synthetic methods is a major focus in modern organic chemistry to reduce environmental impact and cost. For the synthesis of biaryl compounds like 2-(2-Butyl-4-methoxyphenyl)pyridine, this involves moving away from palladium-catalyzed reactions.

Metal-Free Aryl-Aryl Coupling: While challenging, some methods for metal-free aryl-aryl bond formation exist, often involving radical intermediates or activated substrates. These are areas of active research but may not yet be as general or high-yielding as their metal-catalyzed counterparts.

Green Chemistry Approaches: This encompasses a range of strategies including the use of greener solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave heating), and catalysts that are more benign and recyclable. For instance, performing Suzuki-type reactions in aqueous media with water-soluble ligands and catalysts aligns with green chemistry principles.

Electrophilic Cyclization Strategies for Pyridine Ring Formation

The formation of the pyridine ring itself is a foundational aspect of the total synthesis of 2-(2-Butyl-4-methoxyphenyl)pyridine. While modern approaches often favor cross-coupling reactions to form the biaryl bond, classical and modern cyclization strategies remain highly relevant for constructing the pyridine core from acyclic precursors. One of the most notable methods is the Kröhnke pyridine synthesis. wikipedia.orgnih.gov

This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to generate highly substituted pyridines under mild conditions. wikipedia.orgnih.govresearchgate.net The mechanism proceeds through a Michael addition, followed by cyclization and subsequent dehydration to form the aromatic pyridine ring. wikipedia.orgresearchgate.net

For a hypothetical synthesis of the target molecule's core structure, one could envision a pathway where a ketone bearing the 2-butyl-4-methoxyphenyl moiety is converted into a pyridinium (B92312) salt. This salt would then react with an appropriate α,β-unsaturated carbonyl to forge the pyridine ring. The versatility of the Kröhnke synthesis allows for a wide array of substituents on both reacting partners, making it a powerful tool for creating diverse poly-aryl systems. wikipedia.orgresearchgate.net

Table 1: Overview of Kröhnke Pyridine Synthesis

| Component | Role | Example Precursor for Target Synthesis (Hypothetical) |

| α-Pyridinium methyl ketone salt | Provides C2, C3, and the nitrogen atom of the pyridine ring. | A pyridinium salt derived from 1-(2-butyl-4-methoxyphenyl)ethan-1-one. |

| α,β-Unsaturated carbonyl | Provides C4, C5, and C6 of the pyridine ring. | Acrolein or a related simple unsaturated aldehyde/ketone. |

| Nitrogen Source (e.g., NH₄OAc) | Facilitates the ring closure and aromatization. | Ammonium acetate. |

This method's primary advantage is its ability to construct the pyridine ring with pre-installed substituents, offering a convergent approach to complex targets. nih.gov

Synthesis of Key Precursors and Intermediates for 2-(2-Butyl-4-methoxyphenyl)pyridine

The most convergent and widely practiced modern strategies for synthesizing biaryl compounds like 2-(2-Butyl-4-methoxyphenyl)pyridine rely on the coupling of two key fragments: a substituted phenyl derivative and a pyridine building block.

Preparation of 2-Butyl-4-methoxyphenyl Derivatives

The synthesis of the 2-butyl-4-methoxyphenyl fragment is critical and requires precise control of substitution on the benzene (B151609) ring. A common starting material is anisole (B1667542) or a derivative thereof.

One effective strategy is Directed ortho-Metalation (DoM) . wikipedia.orgharvard.edu The methoxy group in anisole is a powerful directing metalation group (DMG), capable of coordinating with organolithium reagents (e.g., n-butyllithium) to facilitate deprotonation at the adjacent ortho position. wikipedia.orguoc.grbaranlab.org This generates a highly reactive aryllithium species that can then react with an electrophile, such as butyl bromide, to install the butyl group specifically at the C2 position. This method offers excellent regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution. wikipedia.orgacs.org

Hypothetical DoM sequence:

Anisole is treated with n-butyllithium (often in the presence of an additive like TMEDA to increase reactivity) to form 2-lithioanisole. uoc.gracs.org

The resulting organolithium intermediate is quenched with 1-bromobutane (B133212) or 1-iodobutane (B1219991) to yield 2-butylanisole.

Subsequent functionalization, for instance, conversion to a boronic acid, prepares it for cross-coupling.

Another established method is the Friedel-Crafts reaction . youtube.comgoogle.com This involves the acylation of anisole with butyryl chloride to form 4-methoxybutyrophenone (major para-isomer), followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield the butyl group. However, this method typically yields the para-substituted product as the major isomer due to steric hindrance, making it less ideal for synthesizing the required ortho-butyl precursor. youtube.com

Once the 2-butyl-4-methoxyphenyl scaffold is obtained, it must be converted into a form suitable for cross-coupling, such as a boronic acid or its ester derivative (e.g., a pinacol boronate). This is typically achieved by reacting the corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. ambeed.comchemicalbook.com

Synthesis of Halogenated Pyridine Building Blocks

Halogenated pyridines are essential electrophilic partners in palladium-catalyzed cross-coupling reactions. 2-Chloropyridine and 2-bromopyridine are commercially available and serve as common starting points. The reactivity of halopyridines in cross-coupling reactions generally follows the order I > Br > Cl. nih.gov

The synthesis of these building blocks is well-established. For instance, 2-chloropyridines can be prepared from the corresponding 2-pyridones via treatment with phosphoryl chloride (POCl₃). Functionalized and polysubstituted halopyridines can be accessed through various synthetic routes, including cyclization reactions or by direct halogenation of substituted pyridine rings, providing a modular approach to the desired target. nih.govnih.gov The availability of a wide range of these building blocks is crucial for the modular synthesis of complex pyridine-containing molecules. rsc.org

Chemo-, Regio-, and Stereoselective Aspects in the Synthesis of 2-(2-Butyl-4-methoxyphenyl)pyridine

The successful synthesis of the target molecule hinges on the precise control of selectivity at several stages. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a (2-butyl-4-methoxyphenyl)boronic acid and a 2-halopyridine is a prime example where these challenges are addressed. researchgate.netresearchgate.net

Control of Functional Group Compatibility

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of a Suzuki-Miyaura coupling, the palladium catalyst must selectively activate the C-Halogen bond on the pyridine ring without reacting with other potentially reactive sites on either coupling partner. nih.gov

The methoxy and butyl groups on the phenylboronic acid are generally stable and non-reactive under typical Suzuki-Miyaura conditions. However, if other sensitive functional groups were present on either the pyridine or the phenyl ring, their compatibility would need to be carefully considered. Judicious selection of the palladium catalyst, ligand, base, and reaction conditions is paramount to ensure that only the desired C-C bond formation occurs. nih.govacs.org For instance, some palladium catalysts are known to be sensitive to steric hindrance or electronic properties of the substrates, which can be exploited to control reactivity in molecules with multiple potential reaction sites. nih.govbeilstein-journals.org

Table 2: Factors Influencing Chemoselectivity in Suzuki-Miyaura Coupling

| Factor | Influence on Selectivity |

| Catalyst/Ligand | The choice of phosphine or N-heterocyclic carbene (NHC) ligand can tune the reactivity and stability of the palladium catalyst, preventing side reactions. nih.govnih.gov |

| Base | The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step and can influence the reaction outcome, especially with sensitive substrates. acs.org |

| Leaving Group | The order of reactivity (I > Br > OTf > Cl) can be exploited for sequential couplings on a polyhalogenated pyridine. nih.gov |

Addressing Positional Isomerism in Pyridine Substitution

Regioselectivity, or the control of positional isomerism, is a central challenge in the synthesis of substituted biaryls. The goal is to form the bond specifically between C2 of the pyridine ring and C1 of the phenyl ring.

Using a pre-functionalized 2-halopyridine (e.g., 2-bromopyridine) as one partner and a (2-butyl-4-methoxyphenyl)boronic acid as the other effectively dictates the connectivity, preventing the formation of other isomers (e.g., 3- or 4-substituted pyridines). While the Suzuki-Miyaura reaction is generally reliable for this purpose, couplings involving 2-substituted pyridines can be challenging due to the proximity of the nitrogen atom, which can coordinate to the palladium catalyst and inhibit the reaction. nih.govrsc.org Specialized ligands and conditions have been developed to overcome this "2-pyridyl problem." nih.govrsc.org

Furthermore, the synthesis of the 2-butyl-4-methoxyphenyl precursor itself must be regioselective. As mentioned, Directed ortho-Metalation (DoM) provides a powerful solution for installing the butyl group specifically at the C2 position, ortho to the directing methoxy group, thereby preventing the formation of other phenyl isomers. wikipedia.orgacs.org

Enantioselective Synthesis of Chiral Analogues

The enantioselective synthesis of chiral analogues of 2-(2-butyl-4-methoxyphenyl)pyridine represents a sophisticated area of asymmetric synthesis, primarily focusing on the creation of axially chiral biaryl compounds through atroposelective methodologies. Atropisomerism arises from hindered rotation around the single bond connecting the pyridine and phenyl rings, a phenomenon induced by the steric hindrance of the ortho-substituents—in this case, the butyl group on the phenyl ring and the nitrogen atom of the pyridine ring. While specific studies on the enantioselective synthesis of 2-(2-butyl-4-methoxyphenyl)pyridine are not extensively documented, a robust body of literature exists for the asymmetric synthesis of analogous 2-arylpyridines and other biaryl systems. These established methods provide a strong foundation for the development of synthetic routes to enantiomerically enriched analogues of the target compound.

The primary strategies for achieving enantioselectivity in the synthesis of these chiral analogues fall into several key categories: atroposelective cross-coupling reactions, central-to-axial chirality conversion, and biocatalytic methods.

A prominent and versatile method for the enantioselective synthesis of axially chiral biaryls is the asymmetric Suzuki-Miyaura cross-coupling reaction. acs.orgyoutube.com This approach involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a chiral ligand. The chiral ligand, coordinated to the palladium center, directs the coupling in a way that favors the formation of one atropisomer over the other.

For the synthesis of analogues of 2-(2-butyl-4-methoxyphenyl)pyridine, this would typically involve the coupling of a 2-halopyridine with (2-butyl-4-methoxyphenyl)boronic acid or the coupling of 2-pyridylboronic acid with a halo-substituted 2-butyl-4-methoxybenzene. The choice of the chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands have been developed for this purpose, including bridged biphenyl (B1667301) monophosphine ligands and sulfonated versions of established ligands like SPhos. youtube.comnih.gov

For instance, studies on the atroposelective Suzuki-Miyaura coupling to form axially chiral biphenols have demonstrated the effectiveness of using a resolved sulfonated SPhos (sSPhos) ligand. nih.gov This work highlights the potential for achieving high enantiomeric excess through attractive noncovalent interactions between the ligand's sulfonate group and the substrates. nih.gov Another study has shown that chiral-bridged biphenyl monophosphine ligands can be superior to other monophosphine ligands like MOP in terms of both reactivity and enantioselectivity in the synthesis of certain axially chiral biaryls. youtube.com

The table below summarizes representative results from the literature on the asymmetric Suzuki-Miyaura coupling for the synthesis of axially chiral biaryls, which could be adapted for the synthesis of chiral analogues of 2-(2-butyl-4-methoxyphenyl)pyridine.

| Entry | Aryl Halide | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | 2-bromo-3-methylphenylamide | 1-naphthaleneboronic acid | Chiral-bridged biphenyl monophosphine | up to 99 | up to 88 | youtube.com |

| 2 | 2-bromo-1-nitro-3-methylbenzene | 1-naphthaleneboronic acid | Chiral-bridged biphenyl monophosphine | up to 99 | up to 88 | youtube.com |

| 3 | Aryl bromide (for biphenol synthesis) | Boronate ester | (R)-sSPhos | - | up to 95 | nih.gov |

Another powerful strategy for the enantioselective synthesis of atropisomers is central-to-axial chirality conversion. nih.govnih.gov This multi-step approach involves the initial creation of a chiral center, which then directs the formation of the chiral axis in a subsequent step, typically an oxidative aromatization. nih.gov This method has been successfully applied to the synthesis of atropisomeric 4-arylpyridines. nih.gov The process generally begins with an enantioselective reaction, such as a Michael addition or a Friedel-Crafts reaction, catalyzed by an organocatalyst to establish a stereocenter. The resulting non-aromatic, centrally chiral intermediate is then subjected to an oxidation step that leads to aromatization and the concomitant formation of the axially chiral biaryl product with a high degree of chirality transfer. nih.govnih.gov

Biocatalysis offers an alternative and environmentally benign approach to the enantioselective synthesis of atropisomers. nih.govmdpi.com This strategy utilizes enzymes to perform stereoselective transformations. Key biocatalytic methods include the kinetic resolution of racemic atropisomers and the desymmetrization of prochiral substrates. nih.govmdpi.com For example, lipases can be used for the kinetic resolution of racemic biaryls through enantioselective acylation or hydrolysis. mdpi.com Oxidoreductases have been employed for the desymmetrization of prochiral diaryl compounds to generate enantioenriched atropisomers. nih.gov While direct application to 2-arylpyridines is less common, the principles of biocatalytic kinetic resolution and desymmetrization are broadly applicable and could potentially be adapted for the synthesis of chiral analogues of 2-(2-butyl-4-methoxyphenyl)pyridine.

Advanced Structural and Conformational Analysis of 2 2 Butyl 4 Methoxyphenyl Pyridine

X-ray Crystallography of 2-(2-Butyl-4-methoxyphenyl)pyridine and its Co-crystals/Complexes

The planned exploration of the solid-state conformation of 2-(2-Butyl-4-methoxyphenyl)pyridine through X-ray crystallography is currently impeded by the absence of published crystal structure data. This technique is fundamental for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions

Similarly, an analysis of the intermolecular forces that govern the crystal packing, such as hydrogen bonding and π-π stacking, cannot be performed. These interactions are crucial for understanding the material's physical properties, including melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

While NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in solution, specific NMR data for 2-(2-Butyl-4-methoxyphenyl)pyridine is not available in the public domain.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in establishing the connectivity of atoms and their spatial proximities. The absence of spectra from these experiments prevents a detailed assignment of proton and carbon signals and a thorough analysis of the molecule's solution-state structure.

Dynamic NMR for Rotational Barriers

The rotational barrier around the phenyl-pyridine single bond is a key conformational feature. Dynamic NMR studies would be required to quantify the energy barrier to this rotation, providing insight into the molecule's flexibility. Such studies on 2-(2-Butyl-4-methoxyphenyl)pyridine have not been reported in the available literature.

Vibrational Spectroscopy (FTIR, Raman) for Specific Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's functional groups and bonding arrangements. While data for related compounds like 2-(4-methoxyphenyl)pyridine (B1296241) exists, specific FTIR and Raman spectra for the butyl-substituted target compound are not publicly accessible. This prevents a detailed analysis of the characteristic vibrational modes of its specific functional groups and the influence of the butyl group on the molecular vibrations.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments. This precision is crucial for elucidating the fragmentation pathways of complex organic molecules like 2-(2-Butyl-4-methoxyphenyl)pyridine. When subjected to ionization, typically through methods like electrospray ionization (ESI) or electron ionization (EI), the molecule undergoes a series of characteristic bond cleavages, and the resulting fragments offer a roadmap to its original structure. wvu.eduresearchgate.net

The fragmentation of 2-(2-Butyl-4-methoxyphenyl)pyridine is expected to proceed through several predictable pathways based on the established behavior of substituted pyridine (B92270) and phenyl structures in mass spectrometry. wvu.edumdpi.comnih.gov The initial species observed in positive-mode ESI-HRMS would be the protonated molecule, [M+H]⁺. The subsequent fragmentation in tandem MS/MS experiments would likely be initiated at the most labile sites of the molecule.

Key proposed fragmentation pathways include:

Cleavage of the Butyl Group: The butyl side chain is susceptible to fragmentation. A common pathway involves the loss of a propyl radical (•C₃H₇) via alpha-cleavage, leading to a stable benzylic-type carbocation. Alternatively, successive losses of smaller neutral alkene fragments (e.g., ethylene, propene) can occur.

Cleavage of the Methoxy (B1213986) Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃) to form a phenoxy-type radical cation, or through the loss of formaldehyde (B43269) (CH₂O).

Inter-ring Cleavage: The bond connecting the phenyl and pyridine rings can cleave, leading to ions corresponding to each of the individual ring systems. The charge may be retained on either the butyl-methoxyphenyl fragment or the pyridine fragment, depending on their relative proton affinities.

Pyridine Ring Fragmentation: While aromatic rings are generally stable, high-energy conditions can induce ring-opening or the loss of small neutral molecules like HCN. researchgate.net

The precise mass measurements afforded by HRMS allow for the unambiguous assignment of elemental formulas to each fragment ion, which is essential for confirming these proposed pathways and gaining mechanistic insight into the molecule's gas-phase ion chemistry. wvu.edumdpi.com

Table 1: Proposed HRMS Fragmentation Data for 2-(2-Butyl-4-methoxyphenyl)pyridine This table presents hypothetical data based on established fragmentation principles for similar chemical structures.

| Proposed Fragment Ion | Elemental Formula | Calculated m/z ([M+H]⁺) | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₂₀NO⁺ | 242.1545 | Protonated Parent Molecule |

| [M-C₃H₇]⁺ | C₁₃H₁₃NO⁺ | 199.0997 | Loss of propyl radical from butyl chain |

| [M-C₄H₉]⁺ | C₁₂H₁₁NO⁺ | 185.0841 | Loss of butyl radical |

| [M-CH₃]⁺ | C₁₅H₁₇NO⁺ | 227.1310 | Loss of methyl radical from methoxy group |

| [C₅H₅N]H⁺ | C₅H₆N⁺ | 80.0500 | Cleavage of inter-ring bond (Pyridine fragment) |

| [C₁₁H₁₅O]⁺ | C₁₁H₁₅O⁺ | 163.1123 | Cleavage of inter-ring bond (Phenyl fragment) |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration (if applicable)

The compound 2-(2-Butyl-4-methoxyphenyl)pyridine possesses a biaryl-like axis between the phenyl and pyridine rings. Due to the presence of bulky substituents at the ortho positions (the butyl group on the phenyl ring and the nitrogen atom's lone pair/protonated site on the pyridine ring), rotation around this C-C bond may be significantly hindered. If this rotational barrier is high enough to allow for the isolation of stable, non-interconverting mirror-image conformations at room temperature, the compound will exhibit atropisomerism and exist as a pair of enantiomers. In such a case, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for its stereochemical analysis. wikipedia.orglibretexts.orgucalgary.ca

Enantiomeric Excess (ee) Determination: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org For a sample containing a mixture of enantiomers, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other. To determine the enantiomeric excess (% ee) of an unknown sample, a calibration curve can be constructed. nih.govnih.govrsc.org This involves preparing samples with known % ee values and plotting their measured CD intensity at a specific wavelength (typically at the peak of a Cotton effect) against the % ee. The % ee of the unknown sample can then be determined from its measured CD signal using this calibration. Vibrational Circular Dichroism (VCD) can also be employed for this purpose, offering high accuracy. rsc.orgmdpi.com

Absolute Configuration: Determining the absolute configuration (the actual spatial arrangement of the atoms, designated as aR or aS for atropisomers) is a more complex challenge. wikipedia.orglibretexts.org While X-ray crystallography of a single enantiomer crystal provides a definitive answer, it is not always feasible. nih.gov A powerful alternative is the combination of experimental CD spectroscopy with theoretical calculations. nih.gov The method involves:

Performing quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to predict the theoretical CD spectrum for one of the enantiomers (e.g., the aR configuration).

Comparing the theoretically predicted spectrum with the experimental CD spectrum obtained from a pure enantiomer.

A match between the signs and shapes of the Cotton effects in the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

The applicability of this entire section is contingent on whether 2-(2-Butyl-4-methoxyphenyl)pyridine is indeed chiral due to atropisomerism. If rotation around the biaryl axis is rapid, the molecule is achiral, and these techniques would not be applicable.

Table 2: Illustrative Data for Enantiomeric Excess Determination by CD Spectroscopy This table presents hypothetical data to illustrate the linear relationship between CD signal and enantiomeric excess.

| Sample | Enantiomeric Excess (% ee) of aR Isomer | CD Signal (mdeg) at λ_max |

|---|---|---|

| 1 (Racemic) | 0 | 0.0 |

| 2 | 25 | +12.5 |

| 3 | 50 | +25.0 |

| 4 | 75 | +37.5 |

| 5 (Pure aR) | 100 | +50.0 |

| 6 (Unknown) | To be determined | +31.2 |

Structure Activity Relationship Sar Studies of 2 2 Butyl 4 Methoxyphenyl Pyridine Analogues

Design Principles for Systematic Structural Modifications around the 2-(2-Butyl-4-methoxyphenyl)pyridine Core

The design of analogues for SAR studies is a rational process aimed at systematically exploring the chemical space around the parent molecule. The strategy involves making discrete, well-defined changes to the core structure to probe for interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and electronic complementarity.

The pyridine (B92270) ring is a key component of the scaffold, primarily due to its electronic properties and its nitrogen atom, which can act as a hydrogen bond acceptor. The reactivity of the pyridine ring is position-dependent; it is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq Electrophilic substitution is more challenging but can be facilitated by electron-donating groups. uoanbar.edu.iqyoutube.com

Systematic modification involves introducing various substituents at the available positions (3, 4, 5, and 6) to probe their impact on activity. Substituents are chosen to modulate electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential. For instance, adding a methoxy (B1213986) or amino group can increase electron density and provide additional hydrogen bonding sites, which has been shown to be a successful strategy in other pyridine-containing series. nih.govnih.gov

Table 1: Illustrative SAR Exploration of the Pyridine Ring This table illustrates a conceptual approach to SAR based on general principles, not specific experimental data for this scaffold.

| Modification (Substituent at Position X) | Rationale | Potential Impact on Activity |

|---|---|---|

| 4-Fluoro | Introduce a small, electron-withdrawing group; potential for H-bond acceptance. | Modulate electronics, probe for specific interactions. |

| 5-Methyl | Add a small, lipophilic, electron-donating group. | Probe for hydrophobic pockets and electronic sensitivity. |

| 6-Amino | Introduce a strong electron-donating group and H-bond donor. | Enhance aqueous solubility and explore H-bonding. |

The ortho-butyl group on the phenyl ring is predicted to play a significant role in the molecule's conformation and its interaction with hydrophobic pockets in a target protein. This substituent forces the phenyl and pyridine rings to adopt a non-planar orientation (a specific dihedral angle), which can be crucial for fitting into a binding site.

Variations focus on altering the size, shape, and polarity of this chain.

Length: Shortening (propyl, ethyl) or lengthening (pentyl, hexyl) the chain probes the size of the hydrophobic pocket.

Branching: Introducing branching (e.g., iso-butyl, sec-butyl, tert-butyl) explores the specific shape of the binding site. A bulky tert-butyl group, for example, would significantly alter the molecule's profile compared to the linear n-butyl chain.

Functionalization: Replacing a terminal methyl group with a polar functional group (e.g., -OH, -NH2) investigates the potential for hydrogen bonding at the extremity of this hydrophobic chain.

Table 2: Illustrative SAR of the Butyl Side Chain This table illustrates a conceptual approach to SAR based on general principles, not specific experimental data for this scaffold.

| Analogue (R-group) | Modification Type | Rationale | Hypothesized Effect |

|---|---|---|---|

| -CH₂CH₂CH₃ (Propyl) | Chain Length | Decrease size of hydrophobic moiety. | Reduced activity if pocket is large. |

| -CH(CH₃)CH₂CH₃ (sec-Butyl) | Branching | Introduce steric bulk closer to the biaryl core. | Potentially improved fit in a specifically shaped pocket. |

| -C(CH₃)₃ (tert-Butyl) | Branching | Maximize steric bulk and alter dihedral angle. | May increase or decrease activity depending on steric tolerance. |

The 4-methoxy group is a key feature, acting as a hydrogen bond acceptor and an electron-donating group that influences the electronic character of the phenyl ring.

SAR exploration in this region includes:

Positional Isomers: Moving the methoxy group to the 3- or 5-position would alter its electronic influence and its ability to interact with a target.

Bioisosteric Replacement: Replacing the methoxy group with other functionalities of similar size or electronic character (e.g., -OH, -NH₂, -SCH₃) can fine-tune hydrogen bonding and polarity.

Additional Substituents: Introducing other groups (e.g., fluoro, chloro, methyl) at the remaining open positions (3, 5, or 6) of the phenyl ring can probe for additional binding interactions and further modulate the electronic properties of the ring. Studies on related scaffolds have shown that substituents capable of hydrogen bonding are often favored over purely hydrophobic groups. mdpi.com

Table 3: Illustrative SAR of the Methoxyphenyl Moiety This table illustrates a conceptual approach to SAR based on general principles, not specific experimental data for this scaffold.

| Modification | Rationale | Potential Impact |

|---|---|---|

| 3-Methoxy isomer | Change position of H-bond acceptor and electron donation. | Alter binding geometry and electronic distribution. |

| 4-Hydroxy analogue | Introduce H-bond donor/acceptor capability. | Potentially form new, stronger interactions with the target. |

| 4-Trifluoromethoxy analogue | Replace electron-donating group with a strongly electron-withdrawing one. | Reverse electronic properties to test for sensitivity. |

Synthesis of Diverse 2-(2-Butyl-4-methoxyphenyl)pyridine Analogues for SAR Evaluation

The generation of a diverse library of analogues for SAR testing relies on efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the C-C bond between the pyridine and phenyl rings, a key step in synthesizing the 2-arylpyridine core. nih.govresearchgate.net

This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or ester with an aryl halide, or vice-versa. nih.govclaremont.edu For example, a 2-halopyridine (substituted or unsubstituted) can be coupled with a (2-butyl-4-methoxyphenyl)boronic acid. This approach is highly modular, allowing for the synthesis of a wide array of analogues by simply changing the coupling partners. nih.govmdpi.comacs.org The starting materials—substituted pyridines and phenylboronic acids—are often commercially available or can be prepared through established synthetic routes, making this a powerful strategy for rapidly building a library for SAR evaluation. nih.gov

Correlation between Specific Structural Features and Molecular Target Engagement Profiles

By synthesizing and testing the diverse analogues designed in section 5.1, researchers can draw direct correlations between specific structural changes and the resulting biological activity. For example, if converting the n-butyl group to a tert-butyl group abolishes activity, it suggests the target has a narrow, constrained hydrophobic pocket. Conversely, if adding a hydrogen bond donor to the pyridine ring significantly increases potency, it confirms the presence of a corresponding acceptor on the target.

The culmination of SAR studies is the development of a pharmacophore model—a three-dimensional map of the essential chemical features required for biological activity. nih.govnih.gov This model abstracts the key molecular interactions from the concrete structure of the active compounds.

Based on the structure of 2-(2-butyl-4-methoxyphenyl)pyridine, a hypothetical pharmacophore model would include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

An Aromatic/Hydrophobic Region: The pyridine ring itself.

A Second Aromatic/Hydrophobic Region: The central phenyl ring.

A Defined Hydrophobic Feature: The ortho-butyl group, which not only provides a hydrophobic interaction but also critically defines the spatial relationship between the two aromatic rings.

A Hydrogen Bond Acceptor/Donor Feature: The 4-methoxy group, which can accept a hydrogen bond and whose position is critical for orienting this interaction.

This pharmacophore model serves as a powerful tool for designing future generations of molecules with potentially improved potency and selectivity and for screening virtual libraries to identify novel compounds with different chemical backbones that fit the required interaction map. nih.govyoutube.com

Mapping of Steric, Electronic, and Hydrophobic Contributions to Activity

Steric Contributions:

The size and shape of substituents on both the phenyl and pyridine rings play a crucial role in determining the interaction of the molecule with its biological target. The steric bulk can influence the conformation of the molecule and its ability to fit into a binding pocket.

For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally related to 2-phenylpyridines, the position of substituents on the phenyl ring significantly impacts anticonvulsant activity. The highest activity was observed in compounds with unsubstituted phenyl rings or those with substituents at the ortho- and meta- positions. nih.gov This suggests that substitution at the para- position might introduce steric hindrance that is detrimental to activity.

The butyl group at the C-2 position of the phenyl ring in 2-(2-butyl-4-methoxyphenyl)pyridine is a significant steric feature. Variations in the size and branching of this alkyl group would be expected to probe the limits of the steric tolerance of the binding site. A hypothetical SAR study might involve synthesizing analogues with smaller (e.g., methyl, ethyl) or larger/bulkier (e.g., isobutyl, tert-butyl) alkyl groups.

Electronic Contributions:

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can modify the charge distribution across the 2-phenylpyridine (B120327) scaffold. This, in turn, can affect key interactions with the target, such as hydrogen bonding or pi-stacking.

The methoxy group at the C-4 position of the phenyl ring is an electron-donating group. Studies on other pyridine derivatives have shown that the presence and position of methoxy groups can be critical for antiproliferative activity. mdpi.com The electron-donating nature of the methoxy group increases the electron density of the phenyl ring, which could enhance interactions with an electron-deficient area of a receptor.

Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., Cl, F) or trifluoromethyl (CF3), can have a profound impact on biological activity. rsc.org In some series of 2-phenylpyridine derivatives, electron-withdrawing substituents have been shown to enhance photosensitizing capabilities. rsc.org A systematic replacement of the methoxy group with substituents of varying electronic character (e.g., -H, -Cl, -NO2) would clarify the optimal electronic requirements at this position.

Hydrophobic Contributions:

In studies of quinoline-2-carboxamides, a parabolic relationship between lipophilicity and activity was observed, indicating that there is an optimal range of hydrophobicity for biological efficacy. researchgate.net Deviations from this optimum, either by being too hydrophilic or too lipophilic, can lead to decreased activity.

The contribution of the butyl group to hydrophobicity is significant. Shortening or lengthening the alkyl chain would directly modulate the log P value of the molecule. Similarly, replacing the methoxy group with more or less hydrophobic substituents would also serve to fine-tune the molecule's properties.

To illustrate these concepts, a hypothetical SAR study on analogues of 2-(2-butyl-4-methoxyphenyl)pyridine could yield data such as that presented in the tables below.

Table 1: Hypothetical SAR Data for Analogues with Varying Steric Bulk at the C-2' Position

| Compound | R1 | Biological Activity (IC50, µM) | Steric Parameter (e.g., van der Waals volume) |

| 1 | -CH3 | 15.2 | Low |

| 2 | -CH2CH3 | 8.5 | Medium |

| 3 | -CH2CH2CH2CH3 (Butyl) | 2.1 | High |

| 4 | -CH(CH3)2 | 5.7 | Medium-High (branched) |

| 5 | -C(CH3)3 | 25.8 | Very High |

This table illustrates a potential trend where increasing linear alkyl chain length up to butyl enhances activity, while excessive bulk or branching is detrimental.

Table 2: Hypothetical SAR Data for Analogues with Varying Electronic and Hydrophobic Properties at the C-4' Position

| Compound | R2 | Biological Activity (IC50, µM) | Electronic Parameter (Hammett constant, σp) | Hydrophobic Parameter (π) |

| 6 | -H | 12.4 | 0.00 | 0.00 |

| 7 | -OCH3 | 2.1 | -0.27 | -0.02 |

| 8 | -Cl | 5.8 | 0.23 | 0.71 |

| 9 | -CF3 | 9.1 | 0.54 | 0.88 |

| 10 | -N(CH3)2 | 18.6 | -0.83 | 0.18 |

This table demonstrates a hypothetical scenario where a moderately electron-donating and relatively non-hydrophobic group like methoxy is optimal for activity, while strongly electron-donating or bulky hydrophobic groups decrease efficacy.

By integrating the findings from such systematic modifications, a comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) model could be developed. Such a model would provide a more detailed map of the steric, electronic, and hydrophobic fields around the molecule that are favorable for its biological activity, guiding the design of more potent and selective analogues.

No Publicly Available Data on the Molecular Target Engagement and Functional Modulation of 2-(2-Butyl-4-methoxyphenyl)pyridine

Despite a comprehensive search of scientific literature and databases, no specific experimental data was found regarding the molecular target engagement and functional modulation of the chemical compound 2-(2-Butyl-4-methoxyphenyl)pyridine . Consequently, an article detailing its in vitro enzymatic inhibition, receptor binding affinity, and cellular pathway modulation, as per the requested outline, cannot be generated at this time.

The investigation sought to uncover detailed research findings on the following aspects of the compound's activity:

In Vitro Enzymatic Assays: Information on the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against various enzyme classes such as kinases, hydrolases, and oxidoreductases is not present in the public domain. Furthermore, there are no available studies on its binding reversibility or its specific mechanism of inhibition (e.g., competitive or non-competitive).

Receptor Binding Studies: Data from radioligand binding assays to determine the receptor affinity (Kd) of 2-(2-Butyl-4-methoxyphenyl)pyridine could not be located. Similarly, no functional assays defining its role as a potential agonist, antagonist, or modulator in cell-free systems, such as reporter gene assays, have been published.

Biochemical Pathway Modulation: There is a lack of research on the effects of this compound on biochemical pathways at the cellular level in vitro.

While searches did yield information on various other pyridine-containing compounds and their biological activities, none of the retrieved data was specific to 2-(2-Butyl-4-methoxyphenyl)pyridine. The available literature focuses on structurally related but distinct molecules, and the findings from those studies cannot be attributed to the subject of this inquiry.

It is possible that research on 2-(2-Butyl-4-methoxyphenyl)pyridine exists in proprietary databases or has not yet been published in publicly accessible formats. Without such primary data, a scientifically accurate and informative article on its molecular interactions and functional effects cannot be constructed.

No Publicly Available Data for Molecular and Cellular Studies of 2-(2-Butyl-4-methoxyphenyl)pyridine

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data was found for the chemical compound 2-(2-Butyl-4-methoxyphenyl)pyridine concerning its molecular target engagement, functional modulation, or antimicrobial mechanisms.

The requested article, which was to be structured around detailed research findings on signal transduction, gene expression, and molecular interaction profiling, cannot be generated due to the absence of publicly available research on this specific molecule.

Searches for "2-(2-Butyl-4-methoxyphenyl)pyridine" did not yield any studies detailing its effects on signal transduction cascades or its modulation of gene expression through methods such as qPCR or Western blot analysis in cell lines. Furthermore, there is no available information on its potential anti-microbial mechanisms, including the inhibition of bacterial enzymes or other cellular processes.

Similarly, molecular interaction studies employing techniques like Surface Plasmon Resonance (SPR) for binding kinetics and thermodynamics, or Isothermal Titration Calorimetry (ITC) for the thermodynamic parameters of binding, have not been published for this compound.

While research exists for structurally related pyridine derivatives, the unique combination of the butyl and methoxyphenyl groups on the pyridine core of this specific compound means that data from other molecules cannot be extrapolated to provide scientifically accurate information for the requested article. For instance, studies were found on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors and other pyridine-containing compounds with general antimicrobial or anticancer properties. However, none of these studies investigated the exact compound .

The absence of a specific CAS (Chemical Abstracts Service) number for "2-(2-Butyl-4-methoxyphenyl)pyridine" in the searched databases further limited the ability to retrieve any associated biological activity data.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available scientific evidence:

Molecular Target Engagement and Functional Modulation by 2 2 Butyl 4 Methoxyphenyl Pyridine

Molecular Interaction Profiling

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Until research is conducted and published on 2-(2-Butyl-4-methoxyphenyl)pyridine, a detailed scientific article on its molecular and cellular interactions as per the requested outline cannot be written.

Future Directions and Unexplored Avenues for 2 2 Butyl 4 Methoxyphenyl Pyridine Research

Development of Advanced Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices

A critical aspect of understanding the potential of 2-(2-Butyl-4-methoxyphenyl)pyridine in biological systems is the ability to accurately detect and quantify it in complex environments such as tissue, cell lysates, and in vitro media. The lipophilic nature imparted by the butyl and methoxyphenyl groups necessitates the development of specialized bioanalytical techniques.

Future research should focus on establishing robust and sensitive methods for its analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are foundational separation techniques that would be suitable for this compound. mdpi.com Coupling these with advanced detection methods like tandem mass spectrometry (MS/MS) would offer high selectivity and sensitivity, which is crucial for distinguishing the analyte from endogenous matrix components. mdpi.com Given the compound's likely moderate lipophilicity, reversed-phase HPLC would be a primary mode of separation.

To handle the complexity of biological samples, innovative sample preparation techniques will be essential. Microextraction methods, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), could be explored to concentrate the analyte and remove interfering substances. nih.gov For tissue samples, homogenization followed by a suitable extraction, potentially using a biphasic solvent system to partition the lipophilic compound, would be a necessary first step. researchgate.net Volumetric absorptive microsampling (VAMS) is another modern technique that could be adapted for collecting small, precise volumes of biological fluids, simplifying sample handling and storage. nih.gov

The development of these methods would need to be validated according to established guidelines, ensuring accuracy, precision, and robustness. This will be fundamental for any future pharmacokinetic and pharmacodynamic studies.

| Parameter | Recommended Technique | Rationale |

| Separation | UHPLC | Offers higher resolution and faster analysis times compared to conventional HPLC. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for quantification in complex matrices. mdpi.com |

| Sample Preparation (Liquids) | Liquid-Phase Microextraction (LPME) | Efficient for moderately lipophilic compounds and reduces solvent consumption. nih.gov |

| Sample Preparation (Tissues) | Homogenization followed by solvent extraction | Necessary to liberate the analyte from the solid matrix before analysis. researchgate.net |

| Microsampling | Volumetric Absorptive Microsampling (VAMS) | Allows for minimally invasive sampling and accurate volume collection. nih.gov |

Exploration of Covalent and Non-Covalent Modification Strategies for Enhanced Molecular Probe Design

The structure of 2-(2-Butyl-4-methoxyphenyl)pyridine is a promising starting point for the design of molecular probes. Both covalent and non-covalent modification strategies can be explored to develop probes for various biological applications.

Covalent Modification:

The pyridine (B92270) ring can be functionalized to incorporate a reactive "warhead" that can form a covalent bond with a specific biological target, such as a protein. nih.gov This approach can lead to highly specific and potent probes. For instance, incorporating an electrophilic group like a fluorosulfate (B1228806) or an acrylamide (B121943) could enable the compound to act as a covalent inhibitor for certain enzymes. nih.govrsc.org The development of such covalent probes would allow for the irreversible labeling of target proteins, facilitating their identification and functional characterization through techniques like activity-based protein profiling (ABPP). nih.gov The design of these probes would be guided by the need for the reactive group to be suitably positioned to interact with a nucleophilic amino acid residue on the target protein.

Non-Covalent Modification:

Non-covalent strategies can be employed to create probes that bind reversibly to their targets. The methoxyphenyl and pyridine moieties offer sites for modification to enhance binding affinity and selectivity through hydrogen bonding, and π-π stacking interactions. mdpi.com For example, introducing additional functional groups that can act as hydrogen bond donors or acceptors could improve the interaction with a target protein's binding pocket. researchgate.net Furthermore, the inherent fluorescence of some pyridine derivatives could be harnessed or enhanced through modification, creating fluorescent probes for bioimaging applications. memphis.edu The design of these non-covalent probes would focus on optimizing the shape and electronic properties of the molecule to complement the target's binding site.

| Modification Strategy | Potential Application | Key Design Consideration |

| Covalent | Irreversible enzyme inhibitors, Activity-based protein profiling (ABPP) | Incorporation of a suitable electrophilic warhead. nih.gov |

| Non-Covalent | Reversible fluorescent probes for bioimaging, Reversible enzyme inhibitors | Optimization of shape and electronic properties for target binding. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Next-Generation Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the de novo design of novel analogues of 2-(2-Butyl-4-methoxyphenyl)pyridine. mdpi.comnih.gov These computational approaches can analyze vast chemical spaces to identify new structures with improved properties.

Generative models, a type of AI, can be trained on large datasets of known bioactive molecules to generate novel chemical structures that are likely to be active against a specific target. mdpi.com For 2-(2-Butyl-4-methoxyphenyl)pyridine, a generative model could be used to explore a wide range of substituents on the pyridine and phenyl rings to design analogues with enhanced potency or selectivity.

Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these newly designed analogues. nih.gov By training on existing ADMET data, these models can provide early-stage predictions of a compound's likely behavior in the body, helping to prioritize the most promising candidates for synthesis and experimental testing. memphis.edubhsai.orgnih.gov This in silico screening can significantly reduce the time and cost associated with drug development. mdpi.com

The process would involve:

Data Collection: Assembling a large dataset of pyridine derivatives with known biological activities and ADMET properties.

Model Training: Using this dataset to train generative and predictive ML models.

De Novo Design: Employing the generative model to create a library of novel analogues of 2-(2-Butyl-4-methoxyphenyl)pyridine.

In Silico Screening: Using the predictive models to evaluate the ADMET properties of the designed analogues.

Prioritization: Selecting the most promising candidates for chemical synthesis and further experimental validation.

Application in Other Advanced Chemical Domains (e.g., catalysis, materials science) Based on Structural Properties

The structural features of 2-(2-Butyl-4-methoxyphenyl)pyridine also suggest potential applications beyond the biological realm, particularly in catalysis and materials science.

Catalysis:

The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate with metal centers, making pyridine derivatives useful as ligands in catalysis. researchgate.netnih.gov The electronic properties of the pyridine ring in 2-(2-Butyl-4-methoxyphenyl)pyridine, influenced by the butyl and methoxyphenyl substituents, could be fine-tuned to modulate the activity and selectivity of a metal catalyst. Future research could explore the synthesis of transition metal complexes incorporating this compound as a ligand and evaluate their catalytic performance in various organic transformations, such as cross-coupling reactions or C-H activation. researchgate.netnih.gov

Materials Science:

Pyridine-containing polymers and organic molecules have found applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgresearchgate.net The conjugated system of the methoxyphenyl-pyridine core in 2-(2-Butyl-4-methoxyphenyl)pyridine could impart interesting photophysical properties. By incorporating this compound into a polymer backbone or using it as a building block for larger organic molecules, it may be possible to develop new materials with tailored electronic and optical properties. rsc.orgresearchgate.netacs.org For instance, polymers containing substituted pyridines have been investigated as sensors for metal ions. rsc.org The solubility and processing characteristics of such materials could be influenced by the butyl group, making them potentially suitable for solution-based fabrication techniques.

| Domain | Potential Application | Rationale |

| Catalysis | Ligand for transition metal catalysts | The pyridine nitrogen can coordinate to metal centers, and substituents can tune catalytic activity. researchgate.netnih.gov |

| Materials Science | Organic electronic materials (e.g., OLEDs, OSCs), Polymer-based sensors | The conjugated system can provide desirable electronic and photophysical properties. rsc.orgrsc.org |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.